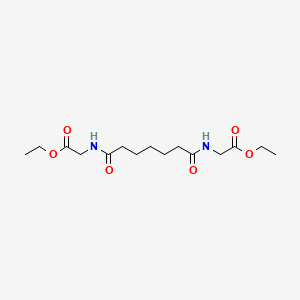![molecular formula C21H17N3O4 B12002966 2-hydroxy-N'-[(E)-(4-nitrophenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B12002966.png)
2-hydroxy-N'-[(E)-(4-nitrophenyl)methylidene]-2,2-diphenylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N’-[(E)-(4-nitrophenyl)methylidene]-2,2-diphenylacetohydrazide: is a chemical compound with the following properties:
Molecular Formula: CHNO
Molecular Weight: 360.37 g/mol
CAS Number: Not specified in the available data
This compound belongs to the class of hydrazides and has a distinctive structure, featuring a hydrazide functional group and a nitrophenyl moiety.
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of this compound involves the condensation reaction between 2-hydroxyacetophenone and 4-nitrobenzaldehyde. The reaction proceeds via the Schiff base formation, resulting in the desired product.
Reaction Conditions:Reagents: 2-hydroxyacetophenone, 4-nitrobenzaldehyde
Solvent: Ethanol or methanol
Catalyst: Acidic or basic conditions (e.g., acetic acid or sodium hydroxide)
Temperature: Room temperature or reflux
Reaction Time: Several hours
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The compound may undergo oxidation reactions due to the presence of the phenolic hydroxyl group.
Reduction: Reduction reactions are possible, especially at the nitro group.
Substitution: The aromatic ring may undergo electrophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO).
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Lewis acids (e.g., AlCl) for Friedel-Crafts reactions.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: Hydroxyacetophenone derivatives
- Reduction: Aminophenylacetohydrazide derivatives
Applications De Recherche Scientifique
This compound finds applications in various fields:
Chemistry: As a building block for the synthesis of other organic compounds.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential as a drug candidate due to its structural features.
Industry: Used in the development of new materials or catalysts.
Mécanisme D'action
The exact mechanism of action remains an area of research. its structural features suggest potential interactions with enzymes, receptors, or cellular pathways.
Comparaison Avec Des Composés Similaires
While specific similar compounds were not mentioned in the available data, further exploration could reveal related hydrazides or nitrophenyl derivatives.
Remember that this information is based on the available data, and further research may provide additional insights into the compound’s properties and applications
Propriétés
Formule moléculaire |
C21H17N3O4 |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
2-hydroxy-N-[(E)-(4-nitrophenyl)methylideneamino]-2,2-diphenylacetamide |
InChI |
InChI=1S/C21H17N3O4/c25-20(23-22-15-16-11-13-19(14-12-16)24(27)28)21(26,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,26H,(H,23,25)/b22-15+ |
Clé InChI |
BBJFMVRTJNZOPL-PXLXIMEGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])O |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-chloro-4-methyl-2-oxochromen-7-yl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B12002887.png)


![[2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B12002902.png)
![[1-[(E)-[[2-(4-butylphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12002908.png)

![[(9R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B12002931.png)
![{[5-(4-Chlorophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B12002945.png)

![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12002955.png)


![1-(2-{4-[(1Z)-1-(4-fluorophenyl)-2-phenyl-1-propenyl]phenoxy}ethyl)pyrrolidine 2-hydroxy-1,2,3-propanetricarboxylate](/img/structure/B12002959.png)
![{(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12002964.png)
